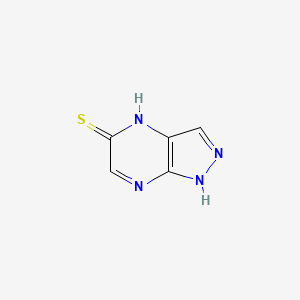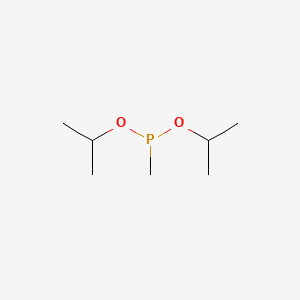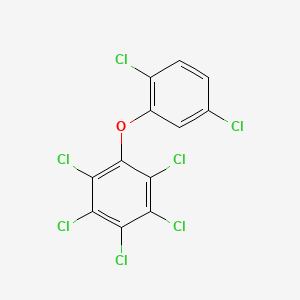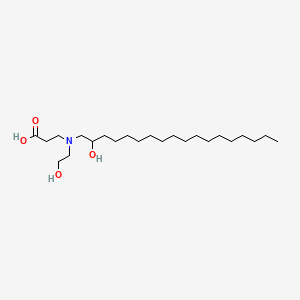
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolium core with azo and indole substituents, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of azo and indole groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to new derivatives with different functionalities.
Reduction: Reduction reactions can break down the azo group, resulting in simpler compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions like temperature, solvent, and pH are tailored to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce simpler aromatic compounds.
科学的研究の応用
Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including dyes and polymers, due to its stable and versatile chemical properties.
作用機序
The mechanism by which Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium chloride
- 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium bromide
Uniqueness
Compared to similar compounds, Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate stands out due to its sulphate counterion, which can influence its solubility, stability, and reactivity. This unique feature makes it particularly valuable in applications where these properties are critical.
特性
CAS番号 |
84787-88-2 |
|---|---|
分子式 |
C36H34N12O4S |
分子量 |
730.8 g/mol |
IUPAC名 |
(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;sulfate |
InChI |
InChI=1S/2C18H16N6.H2O4S/c2*1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4) |
InChIキー |
VUAVPUTXQKFKMH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


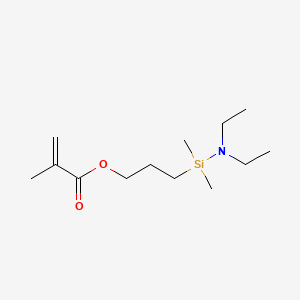
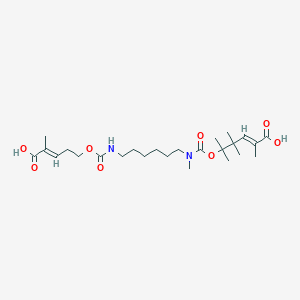

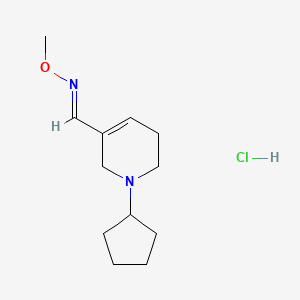
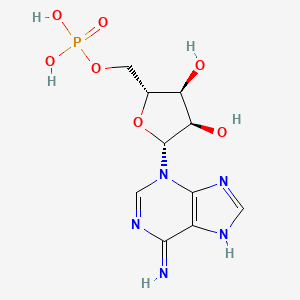
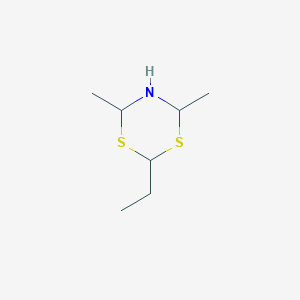

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
